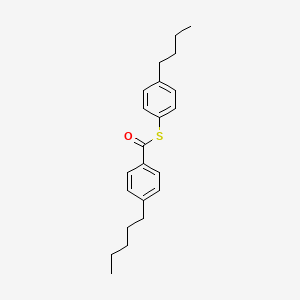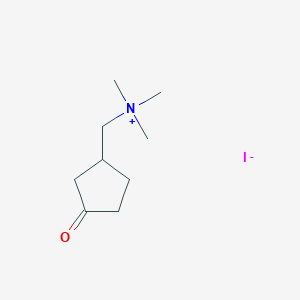![molecular formula C10H17NO6S B14593499 [(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid CAS No. 61379-25-7](/img/structure/B14593499.png)
[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid is an organic compound with a complex structure that includes a nitro group, a methoxy group, and a sulfanyl group attached to a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Heptanoic Acid Backbone: The synthesis begins with the preparation of 7-methoxy-7-oxoheptanoic acid, which can be achieved through the oxidation of 7-methoxyheptanol using an oxidizing agent such as potassium permanganate or chromium trioxide.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol (e.g., ethanethiol) reacts with an intermediate compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Thiols, amines
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions
Amino Derivatives: Formed through reduction of the nitro group
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-7-oxoheptanoic acid: Shares a similar heptanoic acid backbone but lacks the nitro and sulfanyl groups.
7-Methoxy-1-nitroheptanoic acid: Similar structure but lacks the sulfanyl group.
[(7-Methoxy-7-oxoheptan-2-YL)sulfanyl]acetic acid: Similar structure but lacks the nitro group.
Uniqueness
[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid is unique due to the presence of all three functional groups (methoxy, nitro, and sulfanyl) on the heptanoic acid backbone, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61379-25-7 |
|---|---|
Molecular Formula |
C10H17NO6S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
2-(7-methoxy-1-nitro-7-oxoheptan-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C10H17NO6S/c1-17-10(14)5-3-2-4-8(6-11(15)16)18-7-9(12)13/h8H,2-7H2,1H3,(H,12,13) |
InChI Key |
HRCVMNONJOUFOM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(C[N+](=O)[O-])SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Phenylhydrazinylidene)methyl]benzoic acid](/img/structure/B14593417.png)
![Urea, N-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-N'-phenyl-](/img/structure/B14593431.png)
![2-Amino-7-methyl-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14593433.png)

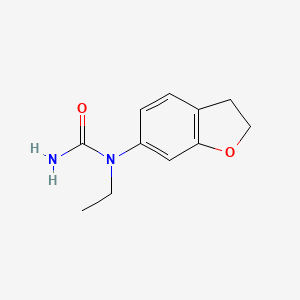
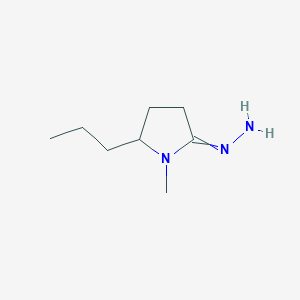
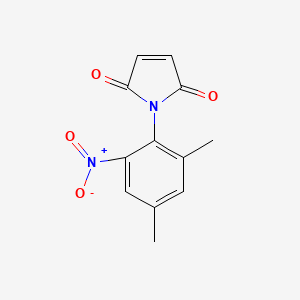
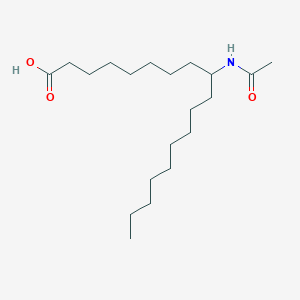
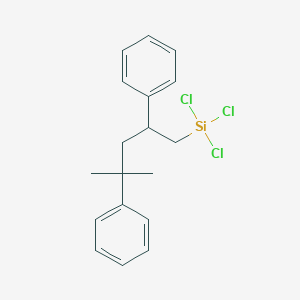
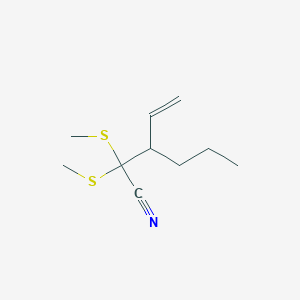
![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
